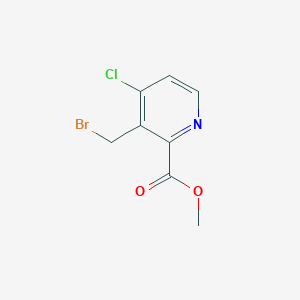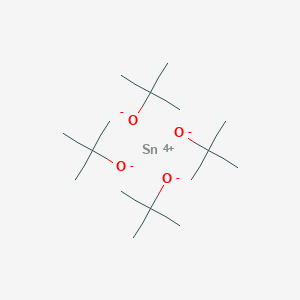
Tin(IV)tert-butoxide
Vue d'ensemble
Description
Tin(IV)tert-butoxide, also known as Tin tetra (tert -butoxide), Tin (IV) tert -butoxide, or Tin (IV) tetra-tert -butoxide, is a chemical compound with the molecular formula C16H36O4Sn . It has an average mass of 411.165 Da and a Monoisotopic mass of 412.163574 Da . It is used as a precursor for Sn-Al oxy alkoxide which may be heat-treated resulting in a zerovalent metal film .
Synthesis Analysis
Tin(IV)tert-butoxide is used in the hydrolysis-polycondensation process . It is also used as a valid catalyst precursor for the direct synthesis of Dimethyl Carbonate from CO2 and CH3OH .
Molecular Structure Analysis
The molecular structure of Tin(IV)tert-butoxide consists of a central tin atom surrounded by four tert-butoxide groups . The number of electrons in each of tin’s shells is 2, 8, 18, 18, 4 and its electron configuration is [Kr] 4d 10 5s 2 5p 2 .
Chemical Reactions Analysis
Tin(IV)tert-butoxide undergoes ester elimination reactions leading to the rational synthesis of metal oxide materials . It is also involved in the formation of the “less substituted” alkenes in elimination reactions .
Physical And Chemical Properties Analysis
Tin(IV)tert-butoxide is a low-melting solid with a melting point of 40-44 °C . It has a boiling point of 319.4±25.0 °C at 760 mmHg and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Applications De Recherche Scientifique
Synthesis and Electrical Properties of Nanoparticles
Tin(IV) tert-butoxide has been used in the synthesis of indium tin oxide nanoparticles, which demonstrate good electrical conductivity. This conductivity is attributed to the presence of oxygen vacancies within the nanoparticles (Ba et al., 2006).
Catalytic Properties and Mesoporous Powders
Another application involves its use in producing catalytically active SnO2 powders. These powders have been characterized for their physicochemical and catalytic properties, particularly in the total oxidation of ethyl acetate (Dimitrov et al., 2010).
Formation of Alkali Penta-tert-butoxystannates
Tin(IV) tert-butoxide also reacts with alkali tert-butoxides to form alkali penta-tert-butoxystannates. These compounds exhibit unique solubility and structural characteristics (Veith & Reimers, 1990).
Role in Ring-Opening Polymerization
In the field of polymer chemistry, Tin(IV) tert-butoxide has been used as an initiator in the ring-opening polymerization of ε-caprolactone, showing notable conversion rates (Meelua et al., 2012).
Fabrication of Mesoporous Membranes
A study demonstrated the sol–gel condensation of tin(IV) tert-butoxide leading to the formation of meso/macroporous membranes, showcasing its potential in material synthesis (Ozawa et al., 2013).
Epoxy Peroxide Formation
In organic chemistry, the reaction of tin(IV) tert-butoxide with tert-butyl hydroperoxide and allylic alcohols containing a lactam ring leads to the formation of epoxy alkyl peroxides with high diastereoselection (Marson et al., 2001).
Preparation of Porous, Conductive Materials
The use of tin(IV) tert-butoxide in preparing porous, conductive materials for bioelectronic devices has been explored. This includes the synthesis of tin-rich mesoporous indium tin oxide films (Aksu et al., 2011).
Synthesis of Polymeric Materials
Tin(IV) tert-butoxide is also employed in the synthesis of polymers like poly(styrene oxide), showcasing its role as an effective catalyst in polymerization reactions (Kayan, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-methylpropan-2-olate;tin(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKVOYAKRLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747907 | |
| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(IV)tert-butoxide | |
CAS RN |
36809-75-3 | |
| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



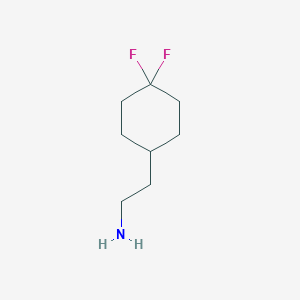
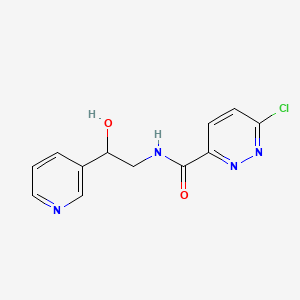
![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)
![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)
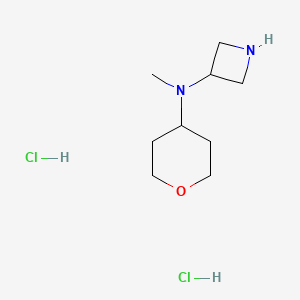
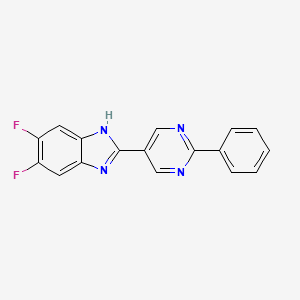
![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)
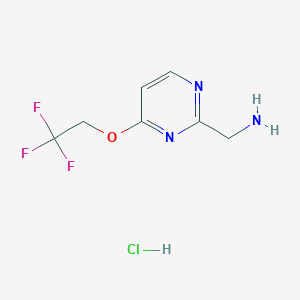
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)
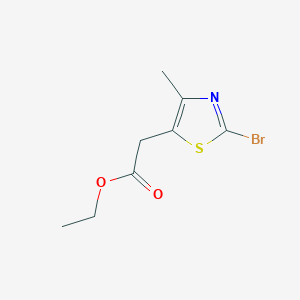
![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)
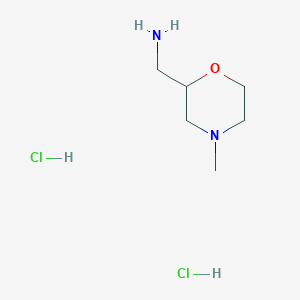
![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)
